![molecular formula C23H20N4O3S B2812516 N-[3-(3-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide CAS No. 568557-23-3](/img/structure/B2812516.png)
N-[3-(3-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has been the subject of extensive research due to its wide range of physicochemical and biological activities . It’s used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Synthesis Analysis
Quinoxaline derivatives can be synthesized through various methods. One common method involves the reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines . Another approach involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions. For instance, they can undergo diazotization, nitration, oxidation, substitutions, reduction, condensation, and cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure. Generally, quinoxaline is a low melting solid and is miscible in water .Scientific Research Applications
- Quinoxaline derivatives have shown promise as potential anti-cancer agents. Researchers have investigated their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction .
- Quinoxalines exhibit antimicrobial properties. They have been evaluated against bacteria, fungi, and parasites. Their ability to inhibit microbial growth makes them relevant for drug development .
- Some quinoxaline derivatives demonstrate anti-convulsant effects. Researchers have explored their potential in managing epilepsy and related disorders .
- Quinoxalines have been studied for their anti-tubercular properties. These compounds may contribute to the fight against tuberculosis .
- Certain quinoxaline derivatives exhibit anti-malarial activity. Their efficacy against Plasmodium parasites is an area of interest .
- Researchers have investigated quinoxalines as potential agents against leishmaniasis, a parasitic disease transmitted by sandflies .
- Quinoxalines have been explored for their anti-HIV potential. Their mode of action and inhibition of viral replication are areas of study .
- Some quinoxaline derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways and offer therapeutic benefits .
- Researchers have examined quinoxalines as antioxidants. Their ability to scavenge free radicals and protect cells from oxidative stress is noteworthy .
- Quinoxalines have been investigated for their role in Alzheimer’s disease. Their impact on neuroprotection and cognitive function is an active research area .
- Certain quinoxaline derivatives show potential in managing diabetes. Researchers explore their effects on glucose metabolism and insulin sensitivity .
- Given the global pandemic, scientists have explored quinoxalines as potential anti-COVID agents. Their effects on viral replication and immune response are under investigation .
- Quinoxalines may have relevance in combating dengue virus. Their antiviral properties are being studied .
- Researchers have investigated quinoxalines for their neuroprotective effects in Parkinson’s disease models .
- Quinoxalines have been explored as potential 5HT3 receptor antagonists. Their role in managing nausea and vomiting is of interest .
- Some quinoxaline derivatives exhibit anti-amoebic effects. Researchers study their impact on parasitic infections .
Anti-Cancer & Anti-Proliferative Activity
Anti-Microbial Activity
Anti-Convulsant Activity
Anti-Tuberculosis Activity
Anti-Malarial Activity
Anti-Leishmanial Activity
Anti-HIV Activity
Anti-Inflammatory Activity
Anti-Oxidant Activity
Anti-Alzheimer’s Activity
Anti-Diabetic Activity
Anti-COVID Activity
Anti-Dengue Activity
Anti-Parkinson’s Activity
5HT3 Receptor Antagonist Activity
Anti-Amoebiasis Activity
Future Directions
properties
IUPAC Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-7-5-10-19(13-15)31(29,30)27-23-22(25-20-11-3-4-12-21(20)26-23)24-18-9-6-8-17(14-18)16(2)28/h3-14H,1-2H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBSHVITNXKHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide |
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